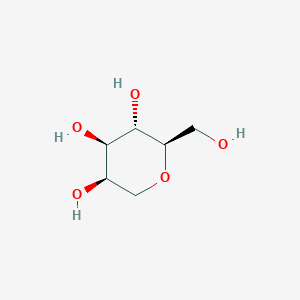![molecular formula C8H12O5 B015340 (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 30725-00-9](/img/structure/B15340.png)
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Overview
Description
2,3-Isopropylidene-D-ribonolactone is a valuable chemical compound widely utilized in organic synthesis and carbohydrate chemistry research. Its primary application lies in the protection of the hydroxyl group present at the C2 position of ribose molecules. By forming an isopropylidene acetal moiety, this compound selectively shields the C2 hydroxyl group while leaving other hydroxyl groups unaffected, enabling subsequent chemical modifications without interference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Isopropylidene-D-ribonolactone typically begins with D-ribose. The process involves the following steps :
Oxidation of D-ribose: D-ribose is oxidized using bromine in the presence of sodium bicarbonate and water. The reaction is carried out at low temperatures to prevent decomposition.
Formation of D-ribonolactone: The oxidized product is then treated with sodium bisulfite to remove excess bromine, followed by crystallization to obtain D-ribonolactone.
Isopropylidene Protection: The D-ribonolactone is suspended in dry acetone and 2,2-dimethoxypropane, with concentrated sulfuric acid as a catalyst. The reaction mixture is stirred at room temperature, and silver carbonate is added to neutralize the acid, resulting in the formation of 2,3-Isopropylidene-D-ribonolactone.
Industrial Production Methods
Industrial production methods for 2,3-Isopropylidene-D-ribonolactone involve the epimerization of arabinonic acid salts under caustic conditions, followed by fractional crystallization and cyclization . An alternative method uses rhenium-catalyzed oxidation, although this requires expensive catalysts and extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2,3-Isopropylidene-D-ribonolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring.
Substitution: The isopropylidene group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various ribose derivatives, nucleosides, and nucleotide analogs .
Scientific Research Applications
2,3-Isopropylidene-D-ribonolactone is extensively used in scientific research, particularly in the following areas :
Chemistry: It serves as a protecting group in the synthesis of ribose-containing compounds, enabling selective modifications.
Biology: The compound is used in the preparation of nucleoside analogs for studying nucleic acid biochemistry.
Medicine: It aids in the development of nucleotide derivatives for drug discovery and structure-activity relationship studies.
Industry: The compound’s stability and reactivity make it valuable in industrial organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-Isopropylidene-D-ribonolactone involves the formation of an isopropylidene acetal moiety, which protects the hydroxyl group at the C2 position of ribose molecules. This protection allows for selective chemical modifications without affecting other hydroxyl groups. The compound’s stability during synthetic transformations, such as glycosylation reactions, is crucial for maintaining the desired stereochemistry and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-O-Isopropylidene-α-D-xylofuranose
- 3-O-Acryloyl-1,2:5,6-bis-O-isopropylidene-D-glucofuranose
- 5,6-O-Isopropylidene-L-gulonic acid γ-lactone
- D-(+)-Ribonic γ-lactone
- D-Gulonic acid γ-lactone
Uniqueness
2,3-Isopropylidene-D-ribonolactone is unique due to its selective protection of the C2 hydroxyl group in ribose molecules, which is not commonly observed in other similar compounds. This selective protection allows for more precise and controlled chemical modifications, making it an indispensable tool in organic synthesis and carbohydrate chemistry .
Properties
IUPAC Name |
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290883 | |
| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30725-00-9 | |
| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30725-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribonic acid, 2,3-O-(1-methylethylidene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)













